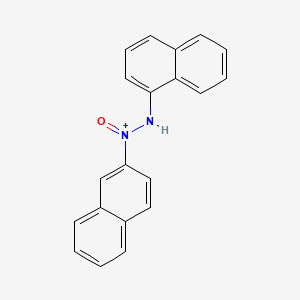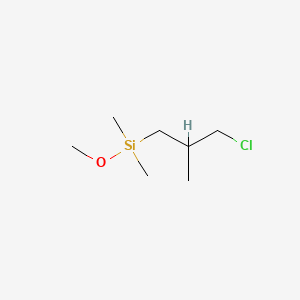
(3-Chloro-2-methylpropyl)(methoxy)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chloro-2-methylpropyl)(methoxy)dimethylsilane is a type of organosilicon compound . It is also known by other names such as 3-Chloropropyl Dimethyl Methoxysilane . The CAS number for this compound is 18244-08-1.
Synthesis Analysis
The synthesis of this compound can be achieved by reacting 3-chloropropyl methyl ether with dimethylsiloxane under alkaline conditions .Molecular Structure Analysis
The molecular structure of this compound consists of a silicon atom bonded to two methyl groups, a chlorine atom, and a hydrogen atom . The molecule contains a total of 30 atoms, including 19 Hydrogen atoms, 8 Carbon atoms, 1 Oxygen atom, and 1 Chlorine atom .Chemical Reactions Analysis
One known reaction of this compound is with azide ion (N3-) in aqueous ethanol, which gives (S)-(3-azido-2-methylpropyl) methyl ether .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Polyether Polycarboxylic Acids Synthesis : Research by McCrindle and McAlees (1981) demonstrates the catalytic addition of chloromethyl ethers to 1-methoxy-2-methylprop-1-ene, leading to the synthesis of poly(alkoxyacetic) acids, highlighting a methodology for incorporating silicon-containing compounds into complex organic molecules McCrindle & McAlees, 1981.
Silicon-Containing Bis-Azomethines : The work by Zaltariov et al. (2015) focuses on the synthesis and photophysical properties of silicon-containing bis-azomethines, derived from the condensation of p-aminobenzoic acid with bis(chloromethyl)dimethylsilane. This research underscores the versatility of silicon-based compounds in creating materials with specific light-absorbing and emitting properties Zaltariov et al., 2015.
Chemical Surface Modification
- Efficient Silylating Agents : Schneider et al. (1990) discuss the synthesis of chloro(5-X-3,3-dimethylpentyl)-dimethylsilanes and their application as silylating agents for the modification of hydroxylated silicon dioxide surfaces. This illustrates the role of silicon-containing compounds in enhancing the hydrolytic stability and chemical properties of surfaces Schneider et al., 1990.
Organic Synthesis
- Alkoxyallenes Catalytic Methoxycarbonylation : Research by Trofimov et al. (2004) explores the reaction of methoxyallene with carbon monoxide to produce various acrylate and propene derivatives. This study reveals the potential of silicon-based reagents in facilitating carbon-carbon bond formation Trofimov et al., 2004.
Chemical Reactions and Properties
- Formation and Reactions of Carbenes : Smith and Stevens (1979) investigated the formation and reactions of chloro-methoxy- and -(2-methylpropoxy)-carbene, demonstrating the utility of silicon-containing compounds in generating carbenes for various organic reactions Smith & Stevens, 1979.
Safety and Hazards
(3-Chloro-2-methylpropyl)(methoxy)dimethylsilane is a hazardous substance. It is flammable and can cause irritation to the eyes, respiratory system, and skin . During use, it is recommended to wear protective gloves, goggles, and a face mask. Good ventilation is necessary, and it should be kept away from fire and high temperatures .
Wirkmechanismus
Target of Action
(3-Chloro-2-methylpropyl)(methoxy)dimethylsilane is an organosilicon compound . The primary targets of this compound are organic materials, particularly polymers . It interacts with these materials to modify their properties and improve their performance .
Mode of Action
This compound acts as a grafting agent . It forms covalent bonds with the polymer chains, thereby modifying the polymer’s surface properties . This interaction results in improved adhesion and durability of the polymer .
Biochemical Pathways
It is known that the compound can alter the physical and chemical properties of polymers . This can have downstream effects on the performance of the polymer in various applications.
Pharmacokinetics
It is known that the compound has a boiling point of 182°c and a density of 095 g/cm3 . These properties can influence its behavior in the environment and its interactions with other substances.
Result of Action
The primary result of the action of this compound is the modification of polymers . By acting as a grafting agent, it can improve the adhesion, durability, and chemical resistance of polymers . This can enhance the performance of the polymer in various applications, such as in coatings .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound reacts slowly with moisture/water . Therefore, the presence of water can affect its reactivity and the effectiveness of its action. Additionally, the compound should be kept away from sources of ignition, as it has a flash point of 52°C .
Eigenschaften
IUPAC Name |
(3-chloro-2-methylpropyl)-methoxy-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17ClOSi/c1-7(5-8)6-10(3,4)9-2/h7H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFZYFOFQNBVIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C[Si](C)(C)OC)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClOSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40697736 |
Source


|
| Record name | (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18244-08-1 |
Source


|
| Record name | (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

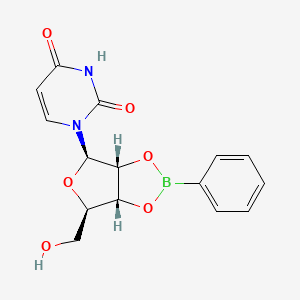
![4-hydroxy-6-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B578880.png)
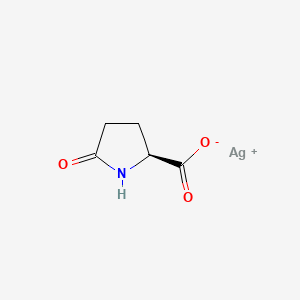
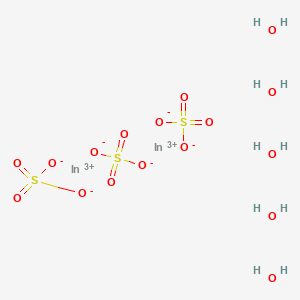


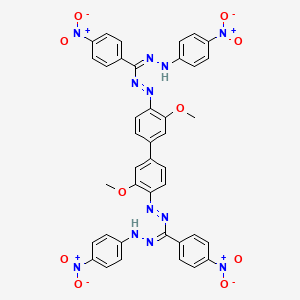

![Thieno[2,3-d]pyridazine dihydrochloride](/img/structure/B578890.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]thiourea](/img/structure/B578894.png)

![Methylsilanediol bis[phosphoric acid (2-ethylhexyl)] ester](/img/structure/B578896.png)
